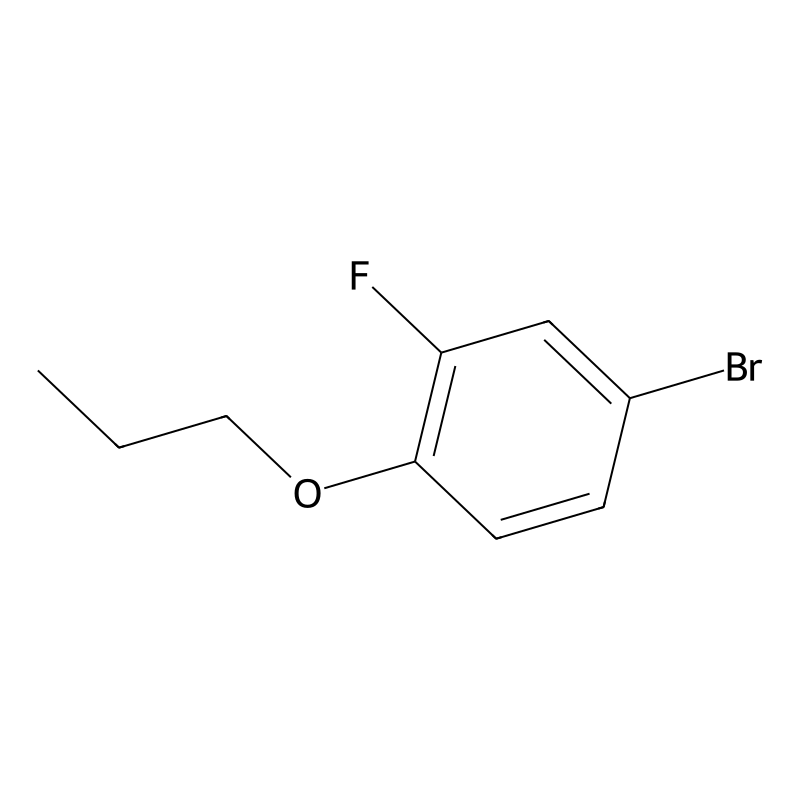

4-Bromo-2-fluoro-1-propoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Industry

Similar compounds are commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .

Agrochemical Industry

These compounds are also used in the agrochemical industry to produce pesticides and herbicides .

Organic Synthesis

They have uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

The methods of application or experimental procedures would typically involve various types of organic reactions, such as substitution reactions, addition reactions, or coupling reactions. The specific procedures would depend on the desired product and the specific properties of the starting materials.

4-Bromo-2-fluoro-1-propoxybenzene is a synthetic compound classified as a substituted benzene derivative. Its molecular formula is and it features a benzene ring with a bromine atom at the para position (4), a fluorine atom at the meta position (2), and a propoxy group at the ortho position (1). This structural arrangement imparts unique chemical properties, making it valuable in various scientific and industrial applications.

As mentioned earlier, there is no current information available regarding the specific mechanism of action of 4-bromo-2-fluoro-1-propoxybenzene in any biological system.

Due to the limited information on this specific compound, it is advisable to handle it with caution assuming similar properties to other bromo- and fluoro-substituted aromatic compounds. Here are some general safety considerations:

- Potential skin and eye irritant due to the presence of halogens.

- May be harmful if inhaled or ingested due to its organic nature.

- Proper personal protective equipment (PPE) like gloves, safety glasses, and fume hood should be used when handling this compound.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under specific conditions, allowing for the synthesis of various derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to yield hydroquinones, which are important in organic synthesis.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to produce biaryl compounds, which are essential in the development of pharmaceuticals and materials.

The biological activity of 4-Bromo-2-fluoro-1-propoxybenzene is largely attributed to its interactions with specific molecular targets, such as enzymes and receptors. It has been utilized as a probe in biochemical assays and studies of enzyme interactions, potentially acting as an inhibitor or activator that modulates various biochemical pathways. The precise mechanisms depend on the context of its application .

The synthesis of 4-Bromo-2-fluoro-1-propoxybenzene typically involves the following steps:

- Starting Materials: The reaction begins with 4-bromo-2-fluorophenol and propyl bromide.

- Reagents: A base such as potassium carbonate is used to facilitate the reaction.

- Solvent: The reaction is conducted under reflux conditions in solvents like acetone or dimethylformamide (DMF).

- Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity .

Industrial production methods mirror laboratory synthesis but are scaled for larger quantities, often employing continuous flow reactors and automated systems to enhance efficiency.

4-Bromo-2-fluoro-1-propoxybenzene finds applications across various fields:

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound acts as a building block for developing new materials.

- Agrochemicals and Dyes: It is utilized in producing agrochemicals and dyes due to its unique reactivity .

Studies on 4-Bromo-2-fluoro-1-propoxybenzene have focused on its interactions with biological systems. These investigations reveal its potential roles in modulating enzyme activities and influencing biochemical pathways. The compound's unique substituents enhance its ability to interact with specific molecular targets, making it a valuable tool in pharmacological research.

Several compounds share structural similarities with 4-Bromo-2-fluoro-1-propoxybenzene. Here are notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-2-fluoro-1-methoxybenzene | Bromine at position 4, Fluorine at position 2 | Contains a methoxy group instead of propoxy |

| 4-Bromo-2-fluoro-1-ethoxybenzene | Bromine at position 4, Fluorine at position 2 | Ethoxy group provides different solubility properties |

| 4-Bromo-2-fluoro-1-butoxybenzene | Bromine at position 4, Fluorine at position 2 | Butoxy group increases hydrophobicity |

Uniqueness

The uniqueness of 4-Bromo-2-fluoro-1-propoxybenzene lies in its combination of bromine and fluorine substituents, which confer distinct reactivity compared to its analogs. The propoxy group strikes a balance between hydrophobicity and hydrophilicity, making it suitable for diverse applications in organic synthesis and material science.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant